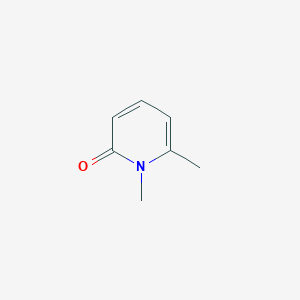

1,6-Dimethylpyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15031-43-3 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1,6-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |

InChI Key |

POAHPUAXLGJEIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=O)N1C |

Canonical SMILES |

CC1=CC=CC(=O)N1C |

Other CAS No. |

15031-43-3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dimethylpyridin 2 One and Its Core Structure

Retrosynthetic Analysis of the 1,6-Dimethylpyridin-2-one Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections that form the basis for its synthesis. The most direct approach involves the N-alkylation of 6-methyl-2-pyridone, a readily available starting material. This highlights the importance of regioselective alkylation in pyridone chemistry.

Another common disconnection breaks the C2-N1 and C5-C6 bonds, suggesting a cyclization approach. This strategy often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine source, a classic method for constructing the pyridone ring. For instance, the reaction of a β-keto ester with an enamine or an equivalent can lead to the desired pyridone framework.

A third retrosynthetic pathway involves the functionalization of a pre-existing pyridine (B92270) ring. This could entail the oxidation of a corresponding 1,6-dimethylpyridine or the rearrangement of a substituted pyridine N-oxide. These transformations underscore the versatility of the pyridine core in accessing pyridone derivatives.

Established Synthetic Routes

N-Alkylation Approaches to Pyridones

The direct N-alkylation of pyridones is a fundamental and widely employed strategy for the synthesis of N-substituted derivatives like this compound. organic-chemistry.orgmdpi.com However, the tautomeric nature of 2-pyridones, which exist in equilibrium with 2-hydroxypyridines, presents a significant challenge in achieving regioselectivity. organic-chemistry.orgacs.org Alkylation can occur at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.

Several methods have been developed to control this regioselectivity. The choice of base, solvent, and alkylating agent plays a crucial role. For instance, using a strong base in a polar aprotic solvent often favors N-alkylation. A study by Wang et al. demonstrated a practical and regioselective N-alkylation of 2-pyridones with α-keto esters mediated by P(NMe2)3, proceeding under mild conditions with high selectivity. organic-chemistry.org Another approach involves the use of micellar systems, such as Tween 20 in water, to enhance the rate and regioselectivity of N-alkylation with various alkyl halides. acs.org

The use of specific catalysts can also direct the alkylation. For example, ruthenium-catalyzed N-H bond insertion reactions have been shown to be highly chemoselective for the N-alkylation of 2-pyridones. bohrium.com Furthermore, the alkylation of 2-methoxypyridines with activated halides provides a facile and high-yielding route to N-alkyl pyridones, avoiding the formation of 2-alkoxypyridine byproducts. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Key Feature |

| 2-Pyridone | α-Keto ester | P(NMe2)3 | Toluene, rt | N-Alkylated 2-pyridone | High regioselectivity, mild conditions organic-chemistry.org |

| 2-Pyridone | Alkyl halide | Tween 20 | Water | N-Alkylated 2-pyridone | Enhanced reaction rate, high regioselectivity acs.org |

| 2-Pyridone | Diazo compound | Ruthenium catalyst | - | N-Alkylated 2-pyridone | High chemoselectivity for N-alkylation bohrium.com |

| 2-Methoxypyridine | Activated halide | - | - | N-Alkyl pyridone | High yield, no O-alkylation byproduct acs.org |

Cyclization and Rearrangement Strategies in Pyridone Formation

Cyclization reactions represent a powerful and versatile approach to constructing the core pyridone ring system. nih.gov These methods often involve the condensation of acyclic precursors and can be designed to yield a wide variety of substituted pyridones. A prominent example is the Guareschi-Thorpe reaction, which utilizes the cyclization of β-dicarbonyl compounds with cyanoacetamide or its derivatives to form substituted 2-pyridones.

Rearrangement reactions also provide a pathway to pyridone structures. One notable example is the reaction of pyridine N-oxide with acetic anhydride, which, after hydrolysis, yields 2-pyridone. stackexchange.com This transformation proceeds through an electrophilic attack on the 2-position of the pyridine ring, followed by elimination and tautomerization. stackexchange.com Another intriguing rearrangement involves the halogenation of achiral trans-2-pyridone photodimers, leading to a chiral structure with six stereogenic centers through a 1,3-migration of an amide nitrogen. nih.gov

More recent developments in cyclization strategies include the use of transition metal catalysis. For instance, rhodium(III)-catalyzed macrocyclization of ω-acetylenic α-substituted acrylic hydroxamates has been shown to produce macrocyclic pyridones in good to excellent yields. acs.org Additionally, visible-light-induced radical cascade sulfonylation/cyclization reactions have been developed for the synthesis of indole-fused pyridine derivatives. rsc.org

Advanced and Contemporary Synthetic Protocols

Multicomponent Reaction (MCR) Applications Utilizing Pyridone Precursors

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering high efficiency and atom economy by combining three or more reactants in a single step. nih.govrsc.orgbohrium.com The 2-pyridone scaffold is a common and valuable target for MCRs due to its prevalence in bioactive molecules. nih.govrsc.org

One notable application involves the three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one to synthesize pyrano[3,2-c]pyridones. nih.govnih.gov This reaction, often mediated by a base like triethylamine (B128534) in ethanol, proceeds with short reaction times and high yields. nih.gov Similarly, four-component reactions of aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can afford 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

MCRs provide a convergent and diversity-oriented approach to complex pyridone-containing heterocycles, making them highly valuable in drug discovery and medicinal chemistry. nih.govrsc.org The operational simplicity and ability to generate molecular complexity in a single step are key advantages of these methods. mdpi.comsioc-journal.cn

| Reactants | Product Type | Catalyst/Conditions | Key Features |

| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | Triethylamine, EtOH, reflux | Short reaction times, high yields nih.govnih.gov |

| (Hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, ammonium acetate | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Refluxing ethanol | Four-component reaction, good yields nih.gov |

| Dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal, primary amine | 4-Hydroxyl-2-pyridone derivatives | L-proline | One-pot, diversity in substitution sioc-journal.cn |

C-H Bond Functionalization for Pyridone Synthesis and Derivatization

Direct C-H bond functionalization has revolutionized the synthesis and derivatization of heterocyclic compounds, including pyridones. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes. nih.gov The 2-pyridone ring possesses four reactive C-H bonds (C3-C6), and achieving site-selectivity is a major challenge. nih.gov

The electronic properties of the pyridone ring influence its reactivity, with the C3 and C5 positions being more electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack. nih.gov Various strategies have been developed to control the site-selectivity of C-H functionalization.

For instance, radical trifluoromethylation of 2-hydroxypyridine (B17775) with CF3I under Fenton-type conditions has been shown to be highly selective for the C3 position. nih.gov Palladium-catalyzed oxidative olefination of N-protected 2-pyridones, on the other hand, can exhibit selectivity for the C5 position. researchgate.net Rhodium(III)-catalyzed C-H functionalization has also been employed in a formal [3+3] annulation of enaminones with acrylates to synthesize N-substituted 2-pyridones. rsc.orgrsc.org This method involves C-H bond cross-coupling and subsequent aminolysis cyclization. rsc.orgrsc.org

| Reaction Type | Catalyst/Reagents | Position Selectivity | Product |

| Radical Trifluoromethylation | FeSO4/H2O2/DMSO, CF3I | C3 | 3-Trifluoromethylated pyridone nih.gov |

| Oxidative Olefination | Palladium catalyst | C5 (for N-protected pyridones) | 5-Olefinated pyridone researchgate.net |

| Formal [3+3] Annulation | Rh(III) catalyst | - | N-substituted 2-pyridones rsc.orgrsc.org |

| Direct Arylation | Manganese catalyst | C3 | 3-Aryl-2-pyridones researchgate.net |

| Alkenylation/Alkylation | Nickel/AlMe3 catalyst | C6 | 6-Alkenyl/Alkyl-2-pyridones researchgate.net |

Synthetic Routes to this compound: A Focus on Catalytic and Eco-Friendly Methodologies

The pyridin-2-one scaffold is a significant structural motif in a wide array of biologically active compounds and natural products. Within this class, this compound serves as a crucial building block for more complex molecules. This article explores modern synthetic strategies for obtaining this compound and its core structure, with a specific emphasis on catalytic and environmentally sustainable approaches.

3 Catalytic Methods in Pyridone Synthesis (e.g., Direct Arylation)

Catalytic methods, particularly those involving direct C-H bond functionalization, have revolutionized the synthesis of substituted pyridones. Direct arylation, a process that avoids the pre-functionalization of starting materials, stands out as a powerful tool for creating carbon-carbon bonds with high atom economy.

Palladium-catalyzed direct arylation has been successfully employed for the functionalization of the pyridone core. For instance, a straightforward palladium(II)-catalyzed method has been developed for the C5-selective arylation of 2-pyridone derivatives using readily available aryl iodides. These reactions often exhibit broad substrate scope and functional group tolerance. In some cases, additives like silver nitrate (B79036) have been shown to be crucial for achieving high site selectivity. While not explicitly detailed for this compound, N-alkylated 2-pyridones are generally well-tolerated substrates in these reactions, suggesting the applicability of this method to the target compound. jmaterenvironsci.com

Furthermore, intramolecular direct arylation protocols have been established to create fused polycyclic structures incorporating the pyridone ring. One such study reports a palladium-catalyzed intramolecular coupling of a 4-((2-iodobenzyl)oxy)-1,6-dimethylpyridin-2(1H)-one derivative. nih.gov This demonstrates the feasibility of direct arylation on a molecule already containing the this compound framework, highlighting the robustness of the pyridone core under these catalytic conditions. The general conditions for such a direct arylation are outlined in the table below.

Table 1: General Conditions for Palladium-Catalyzed Direct Arylation of Pyridones

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand/Additive | Tetrabutylammonium bromide (TBAB) (1.2 equiv.) |

| Base | KOAc (2.5 equiv.) |

| Solvent | THF (0.03 M) |

| Temperature | 76 °C |

| Reaction Time | 24 hours |

| This interactive table summarizes typical conditions for the direct arylation of pyridone substrates. nih.gov |

Iron-catalyzed direct arylation presents a more economical and environmentally friendly alternative to palladium. Methodologies have been developed for the regioselective C3-arylation of N-alkyl-2-pyridones, which are valuable for synthesizing various pharmaceutical compounds. These iron-catalyzed reactions offer the advantage of using a less expensive and more abundant metal catalyst. organic-chemistry.org

4 Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridones. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A notable environmentally friendly route to a key precursor of this compound starts from dehydroacetic acid. The hydrolysis of dehydroacetic acid with sulfuric acid yields 4-hydroxy-6-methylpyran-2-one. This intermediate can then be converted to 4-hydroxy-6-methylpyridin-2(1H)-one by reaction with aqueous ammonium hydroxide. nih.govnih.gov The subsequent N-methylation to yield this compound would complete the synthesis. This pathway utilizes readily available starting materials and avoids harsh reagents.

Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step, minimizing waste and improving efficiency. Several MCRs for the synthesis of functionalized 2-pyridones have been reported. For example, a one-pot reaction of enaminones with ethyl 2-cyanoacetate and a primary amine, catalyzed by basic alumina (B75360) (Al₂O₃) under solvent-free conditions, provides high yields of 3-cyano-2-pyridones. jmaterenvironsci.com This method is advantageous due to its short reaction times, high yields, and eco-friendly nature. jmaterenvironsci.comscirp.org

Infrared irradiation has also been explored as a green energy source for promoting the synthesis of 2-pyridone derivatives from 4H-pyrans. scielo.org.mx This technique offers an alternative to conventional heating, often leading to shorter reaction times and cleaner reactions.

Furthermore, catalyst-free and solvent-free methods represent the ideal in green synthesis. The reaction of enaminonitriles with primary amines under neat conditions (without any solvent) has been shown to produce 3-cyano-2-pyridone derivatives in high yields. scirp.org The use of visible light as a promoter for such reactions is also gaining traction, offering a mild and sustainable energy source. rsc.org Recently, a four-component green synthesis for biologically active 1,8-naphthyridines was demonstrated using 1,6-dimethylpyridin-2(1H)-one as one of the key reactants under visible light, showcasing the utility of the target compound in environmentally friendly synthetic strategies.

Table 2: Comparison of Green Synthesis Strategies for Pyridone Derivatives

| Synthetic Strategy | Key Features | Catalyst/Conditions | Advantages |

| From Dehydroacetic Acid | Synthesis of a key precursor | H₂SO₄, NH₄OH | Readily available starting material |

| Multicomponent Reaction | One-pot synthesis of functionalized pyridones | Basic Al₂O₃, Solvent-free | High efficiency, reduced waste |

| Infrared Irradiation | Alternative energy source | IR heating | Shorter reaction times |

| Catalyst/Solvent-Free | Reaction of enaminonitriles and amines | Neat conditions | Ideal green conditions |

| Visible Light-Promoted | Use of sustainable energy | Visible light | Mild reaction conditions |

| This interactive table summarizes various environmentally benign approaches to the synthesis of pyridone cores. jmaterenvironsci.comnih.govscielo.org.mx |

Chemical Reactivity and Derivatization of 1,6 Dimethylpyridin 2 One

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridone Ring

The chemical behavior of the 1,6-dimethylpyridin-2-one ring is characterized by a nuanced interplay of electronic effects. The pyridone ring is a π-deficient system, a consequence of the electron-withdrawing nature of the ring nitrogen atom. This inherent electron deficiency makes the carbon atoms at positions 2, 4, and 6 more electropositive and thus susceptible to nucleophilic attack. mdma.ch However, the presence of the carbonyl group at the C2 position and the N-methyl group modifies this reactivity profile. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which, combined with the exocyclic oxygen, introduces electron density into the ring, thereby facilitating reactions with electrophiles, albeit to a lesser extent than in benzene (B151609).

Functionalization at Specific Ring Positions

The specific substitution pattern of this compound allows for targeted functionalization at various positions on the pyridone ring and at the methyl substituents.

The functionalization of pyridone rings through reactions with electrophiles is a key method for creating diverse derivatives. While the π-deficient nature of the pyridine (B92270) ring can make electrophilic aromatic substitution challenging compared to benzene, the electronic character of the 2-pyridone moiety allows for such reactions. mdma.ch Site-selective C–H functionalization has emerged as a powerful tool for modifying pyridone scaffolds. nih.govrsc.org For this compound, electrophilic attack is expected to occur at the C3 and C5 positions, which are activated by the electron-donating character of the amide group.

Recent research has focused on transition-metal-catalyzed C-H functionalization to achieve high regioselectivity in modifying the less accessible C3 and C4 positions of the pyridine ring. nih.gov These advanced methods provide pathways to introduce a variety of functional groups that are difficult to install using traditional electrophilic substitution reactions.

Table 1: Examples of Electrophilic Functionalization of Pyridone Systems This table is illustrative of general pyridone reactivity, as specific examples for this compound may vary.

| Reaction Type | Reagent | Typical Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 or C5 |

| Halogenation | Br₂ or Cl₂ | C3 or C5 |

| Sulfonation | SO₃/H₂SO₄ | C5 |

| C-H Alkenylation | Alkenes (e.g., ethyl acrylate) / Metal Catalyst | C3 or C5 nih.gov |

The methyl group at the C6 position of the this compound ring is particularly reactive due to the acidity of its α-protons. This acidity allows for regioselective deprotonation using a strong base, creating a nucleophilic anion that can react with a wide range of electrophiles. researchgate.net The choice of base is crucial for achieving clean deprotonation of the methyl group without attacking the pyridone ring itself. Studies on similar 1-substituted 6-methylpyridin-2-ones have shown that bases like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) are effective for this purpose. researchgate.net The resulting anion can then be treated with electrophiles such as aldehydes, ketones, or alkylating agents to introduce new functional groups at the methyl position.

Table 2: Functionalization of the C6-Methyl Group via Deprotonation

| Base | Electrophile | Product Type | Reference |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Aldehydes (R-CHO) | β-Hydroxy pyridones | researchgate.net |

| n-Butyllithium (n-BuLi) | Ketones (R₂C=O) | β-Hydroxy pyridones | researchgate.net |

| Potassium Hexamethyldisilazide (KHMDS) | Alkyl Halides (R-X) | 6-Alkyl-substituted pyridones | researchgate.net |

| Potassium Hexamethyldisilazide (KHMDS) | Azo Compounds | Functionalized pyridones | researchgate.net |

Transformations Leading to Fused Heterocyclic Systems

Pyridone derivatives are valuable building blocks in the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. mdpi.comnih.govnih.gov Through carefully designed reaction sequences, the this compound scaffold can be elaborated into more complex polycyclic architectures.

A key strategy for constructing fused rings involves the use of functionalized pyridone derivatives. For instance, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a derivative of the title compound, serves as a versatile precursor for cyclocondensation reactions. nih.gov The 4-hydroxy group and the adjacent C3 position, which is part of an enolizable system, provide the necessary reactivity.

Analogous to the synthesis of pyrano[3,2-c]quinolones from 4-hydroxyquinolones, it is possible to synthesize pyrano[3,2-c]pyridones from 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. nih.gov Such transformations can be achieved through acid-catalyzed tandem reactions with propargylic alcohols. These reactions proceed via an initial Friedel–Crafts-type allenylation or alkylation at the C3 position, followed by an intramolecular cyclization (6-endo-dig) to form the pyran ring fused to the pyridone core. nih.gov This methodology provides an efficient route to complex heterocyclic systems from readily available starting materials.

Tautomeric Considerations in Pyridone Systems

Tautomerism is a fundamental concept in the chemistry of pyridone systems. Many pyridone compounds can exist in equilibrium between a lactam (pyridone) form and a lactim (hydroxypyridine) form. libretexts.orgwikipedia.org The position of this equilibrium is highly sensitive to factors such as the substitution pattern, solvent polarity, and physical state (solid, liquid, or gas). wuxibiology.comechemi.com

For this compound, the presence of the methyl group on the nitrogen atom (N1) "locks" the molecule in the pyridin-2-one (lactam) form. It cannot tautomerize to a 2-hydroxypyridine (B17775) form because the nitrogen atom is already alkylated.

However, tautomerism becomes a critical consideration for derivatives of this compound, such as 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This derivative can exhibit keto-enol tautomerism, existing in equilibrium between the 4-hydroxypyridin-2-one form and the 1,6-dimethylpyridine-2,4(1H,3H)-dione form. The relative stability of these tautomers is influenced by the solvent; polar solvents tend to favor the more polar dione (B5365651) form, while non-polar solvents may favor the hydroxy form. wuxibiology.com Understanding this tautomeric behavior is essential for predicting the reactivity and properties of such derivatives.

Spectroscopic and Structural Elucidation of 1,6 Dimethylpyridin 2 One and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,6-Dimethylpyridin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in this compound. The chemical shifts (δ) of the protons are indicative of their local electronic environment.

Distinct signals are observed for the methyl groups and the protons on the pyridinone ring. The methyl group at the 1-position (N-CH₃) and the methyl group at the 6-position (C-CH₃) typically appear as sharp singlets in the ¹H NMR spectrum. The protons on the heterocyclic ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the substituents and the aromatic nature of the ring. For instance, in related pyridone structures, the ring protons can appear as multiplets or distinct doublets depending on their neighboring protons. rsc.org

Detailed ¹H NMR data for this compound and its derivatives can be found in various scientific literature, often presented in combination with other spectroscopic data to confirm the structure of newly synthesized compounds. rsc.orgresearchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~3.4-3.7 | Singlet |

| C-CH₃ | ~2.2-2.4 | Singlet |

| Ring Protons | ~6.0-7.5 | Multiplet/Doublets |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups in derivative compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the pyridinone ring is a key diagnostic peak, typically appearing significantly downfield (around 160-165 ppm) due to the deshielding effect of the double-bonded oxygen atom. The carbons of the methyl groups at the 1 and 6 positions resonate at higher fields (around 20-40 ppm). The chemical shifts of the ring carbons provide further insight into the electronic structure of the heterocyclic ring. doi.orgacs.org

| Carbon | Chemical Shift (ppm) |

| C=O | ~160-165 |

| Ring Carbons | ~100-150 |

| N-CH₃ | ~35-40 |

| C-CH₃ | ~18-25 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Advanced NMR Experiments (e.g., DEPT-135)

Advanced NMR experiments, such as Distortionless Enhancement by Polarization Transfer (DEPT), are employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. emerypharma.comlibretexts.org

In a DEPT-135 experiment for this compound:

CH₃ groups (the two methyl groups) will appear as positive peaks.

CH₂ groups (if any were present in a derivative) would appear as negative peaks.

CH groups (the protons on the ring) will appear as positive peaks.

Quaternary carbons (like the carbonyl carbon and the carbon at position 6 bearing a methyl group) are not observed in a DEPT spectrum. jeol.com

This technique, often used in conjunction with ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, allows for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the molecular structure, particularly in more complex derivatives. kaust.edu.sa

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the vibrations of bonds within the molecule. compoundchem.com

A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group. This peak is typically observed in the region of 1650-1700 cm⁻¹. The presence of this intense band is a clear indicator of the pyridinone structure.

Other characteristic absorptions include:

C-H stretching vibrations from the methyl groups and the aromatic ring, typically appearing around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic ring, which are found in the 1400-1600 cm⁻¹ region. pg.edu.plresearchgate.net

C-H bending vibrations which provide further structural information in the "fingerprint" region (below 1500 cm⁻¹). ijera.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Lactam) | 1650-1700 | Strong |

| C-H Stretch (Alkyl/Aryl) | 2850-3100 | Medium-Strong |

| C=C/C=N Stretch (Ring) | 1400-1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. savemyexams.com

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. For the related compound 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, the molecular ion peak is observed at m/z 139.15, which aligns with its molecular formula C₇H₉NO₂.

The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for similar compounds can involve the loss of small, stable neutral molecules or radicals. libretexts.orgmsu.edu For instance, the loss of a methyl radical (•CH₃) or carbon monoxide (CO) are plausible fragmentation patterns for pyridinone structures. The analysis of these fragment ions helps to piece together the connectivity of the molecule. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The part of the molecule that absorbs UV or visible light is known as the chromophore. libretexts.orgmsu.edu

The pyridinone ring system, with its conjugated double bonds, acts as the primary chromophore in this compound. This conjugated system gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. mvpsvktcollege.ac.in The position of the maximum absorbance (λ_max) is sensitive to the solvent and the presence of substituents on the pyridinone ring. scirp.orgrsc.org

For example, studies on related pyridinone derivatives show absorption maxima that can be influenced by the electronic nature of substituents. scirp.org The electronic transitions are typically of the π → π* type, characteristic of conjugated systems. mvpsvktcollege.ac.in The specific λ_max values for this compound are determined by the extent of conjugation and the electronic environment of the chromophore. lkouniv.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.deuhu-ciqso.es This method provides invaluable information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of chemical compounds. uhu-ciqso.es For a compound like this compound and its derivatives, X-ray crystallography elucidates the solid-state conformation and the nature of non-covalent interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction of this compound and its Derivatives

Research into derivatives such as 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (B2951425) has provided detailed crystallographic data. butlerov.comresearchgate.net The molecular and crystal structures of this compound and its subsequent reaction products have been determined, revealing the influence of various substituents on bond lengths, valence angles, and torsion angles within the molecule. butlerov.comresearchgate.net These analyses also highlight the role of hydrogen bonds in the stability of the crystal packing. butlerov.com

Another structurally characterized derivative is 1-hydroxy-4,6-dimethylpyridine-2(1H)-thione, which was studied as a metal-binding pharmacophore in the active site of human carbonic anhydrase II. rcsb.org The high-resolution crystal structure (1.55 Å) provided precise coordinates for the atoms, defining its binding mode and interaction with the enzyme. rcsb.org

The table below summarizes crystallographic data for a representative derivative of dimethyl-pyridinone.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide dihydrate | C8H14N2O4 | Not specified | Not specified | Not specified | butlerov.com |

| 1-hydroxy-4,6-dimethylpyridine-2(1H)-thione (bound to protein) | C7H9NOS | Not applicable (protein complex) | P 1 21 1 | a=46.6 Å, b=42.2 Å, c=72.1 Å, α=90°, β=108.6°, γ=90° | rcsb.org |

| 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | C10H10N2O | Monoclinic | P21/c | a=5.9870(2) Å, b=16.5280(5) Å, c=9.6540(3) Å, β=111.52(4)° | researchgate.net |

Structural Analysis of Coordination Complexes and Co-crystals Involving Pyridone Moieties

The pyridone ring is a versatile building block in supramolecular chemistry and crystal engineering, capable of forming both coordination complexes with metal ions and co-crystals with other organic molecules through various non-covalent interactions. rsc.org

Coordination Complexes:

Pyridone and its derivatives act as effective ligands in coordination chemistry, binding to metal ions through different modes. researchgate.net The oxygen and nitrogen atoms of the pyridone ring can both participate in coordination, leading to a variety of structural motifs and nuclearities. researchgate.netmdpi.com For instance, silver(I) complexes with 2-pyridone have been synthesized and characterized, where the Ag(I) ion is coordinated by the oxygen atom of the pyridone ligand. mdpi.com In one such complex, [Ag(2-pyridone)NO3]n, the coordination geometry around the Ag(I) center is a distorted tetrahedron. mdpi.com

Complexes with other metals, such as Co(II) and La(III), have been formed using 2,6-pyridinedicarboxylic acid, a pyridone derivative. cdnsciencepub.com In these structures, the cobalt atom adopts a distorted octahedral geometry, while the larger lanthanum atom exhibits a nine-coordinate, highly distorted tricapped trigonal prism geometry. cdnsciencepub.com These examples demonstrate the flexibility of the pyridine (B92270)/pyridone scaffold in accommodating the stereochemical requirements of different metal centers. researchgate.netcdnsciencepub.com

The table below provides a summary of selected coordination complexes involving pyridone-type ligands.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ag(2-pyridone)NO3]n | Ag(I) | Distorted Tetrahedral | 2D-infinite network; Ag-O bond distances from 2.307 to 2.666 Å. | mdpi.com |

| [pyda·H]2[Co(pydc)2]·H2O | Co(II) | Distorted Octahedral | Six-coordinate Co atom. | cdnsciencepub.com |

| [pyda·H]2[La2(pydc)4(H2O)4]·2H2O | La(III) | Distorted Tricapped Trigonal Prism | Nine-coordinate La atom. | cdnsciencepub.com |

| [Mn2(H4L1)2(H2O)4]·Cl4 | Mn(II) | Pentagonal Bipyramid | Dinuclear complex with bridging carbonyl oxygen atoms. | scirp.org |

Co-crystals:

Co-crystallization is a powerful strategy in crystal engineering to modify the physical properties of solid materials. Pyridone moieties are excellent candidates for forming co-crystals, particularly with carboxylic acids, due to their ability to form robust and predictable hydrogen-bonding patterns known as supramolecular synthons. rsc.orgacs.org

The most common interaction is the acid-pyridine heterosynthon, formed through an O-H···N or N-H···O hydrogen bond. acs.orgmdpi.com Studies on co-crystals of 2-pyridone with various carboxylic acids reveal that the primary structural motif often involves a head-to-head hydrogen-bonded dimer of the 2-pyridone molecules, which is then connected to the carboxylic acid molecules. rsc.org The specific packing and resulting crystal structure are influenced by factors such as steric hindrance and the potential for other interactions like π-π stacking. rsc.orgacs.org

Computational and Theoretical Studies on 1,6 Dimethylpyridin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including pyridone derivatives. Calculations are often performed using hybrid functionals, such as B3LYP, paired with appropriate basis sets like 6-31G(d) or 6-311++G(d,p), to accurately model the molecule's properties.

Geometry Optimization and Conformational Landscapes

The first step in most computational studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For 1,6-Dimethylpyridin-2-one, DFT calculations are used to determine its most stable three-dimensional structure. While 2-pyridone compounds are generally planar, substitutions, such as the two methyl groups in this molecule, can introduce minor distortions from perfect planarity nih.gov.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. While the pyridone ring itself is rigid, the orientation of the methyl groups can be investigated. However, due to the high rotational barrier of a methyl group attached to an sp2-hybridized carbon, significant stable conformers arising from methyl group rotation are not expected at room temperature. The primary conformational interest in related, more complex pyridone systems often involves the rotation around bonds connecting the pyridone ring to other substituents nih.govmdpi.com. For this compound, the optimized geometry represents the global minimum on its potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridone Ring System This table presents typical bond lengths and angles for a pyridone ring optimized using DFT (B3LYP functional), based on data for related structures. Specific values for this compound would require a dedicated calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-C2 | 1.38 Å |

| Bond Length | C2=O7 | 1.25 Å |

| Bond Length | C5=C6 | 1.37 Å |

| Bond Length | N1-C6 | 1.39 Å |

| Bond Angle | C6-N1-C2 | 122° |

| Bond Angle | N1-C2=O7 | 121° |

| Bond Angle | C4-C5=C6 | 119° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are governed by the distribution of its electrons. DFT is used to calculate key electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For pyridone derivatives, the HOMO is typically a π-orbital distributed across the conjugated ring system, while the LUMO is a π*-antibonding orbital researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Charge Distribution: The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map shows regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating it is the primary site for electrophilic attack and hydrogen bond acceptance. The ring nitrogen, being part of an amide-like system, is less basic than in pyridine (B92270). The methyl groups and ring protons would exhibit positive potential (blue) mdpi.comnih.gov.

Table 2: Calculated Electronic Properties for a Representative 2-Pyridone Derivative Calculated using DFT at the B3LYP/6-31G(d) level of theory. Values are illustrative.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.1 D |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed, often with the B3LYP functional, to calculate the isotropic magnetic shielding tensors for each nucleus rsc.orgnih.gov. These calculated values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help assign ambiguous peaks in an experimental spectrum and confirm the proposed structure idc-online.comrsc.org. The accuracy of these predictions has improved significantly, with mean absolute errors often below 0.2 ppm for ¹H and 1.5 ppm for ¹³C shifts rsc.org.

UV-Vis Transitions: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent DFT (TD-DFT) nih.gov. This method calculates the energies of electronic excitations from the ground state to various excited states. For a molecule like this compound, the primary absorption in the UV region would correspond to a π → π* transition within the conjugated pyridone ring system mit.edu. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions.

Reaction Mechanism Elucidation and Transition State Analysis

While specific reaction mechanism studies for this compound are not prominent in the literature, DFT is a standard tool for such investigations. This type of analysis is crucial for understanding how a molecule participates in chemical reactions.

The methodology involves mapping the potential energy surface of a reaction. Reactants, products, and any intermediates are optimized as energy minima. The transition state, which is the maximum energy point along the reaction coordinate, is located and characterized as a first-order saddle point. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This information helps to predict reaction rates and elucidate the step-by-step pathway of a chemical transformation. For example, DFT could be used to model the mechanism of electrophilic substitution on the pyridone ring or reactions involving the carbonyl group.

Molecular Dynamics and Simulation Methodologies

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties and interactions with its environment. An MD simulation of this compound would typically be performed to understand its behavior in a solvent, such as water mdpi.comrsc.org.

The process involves several key steps:

System Setup: A 3D model of the this compound molecule is placed in a simulation box, which is then filled with explicit solvent molecules (e.g., TIP3P water).

Force Field Parametrization: A force field, such as the General Amber Force Field (GAFF) or CHARMM, is assigned to describe the potential energy of the system. This involves defining parameters for bond stretching, angle bending, dihedral torsions, and non-bonded van der Waals and electrostatic interactions.

Minimization and Equilibration: The system's energy is first minimized to remove any unfavorable contacts. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 bar) and allowed to stabilize.

Production Run: Once equilibrated, the simulation is run for a desired length of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.

From the resulting trajectory, various properties can be analyzed, such as the radial distribution functions to understand the solvation shell structure around the molecule, the dynamics of hydrogen bonds with solvent molecules, and conformational flexibility mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.com For pyridone derivatives, including scaffolds related to this compound, QSAR studies have been instrumental in the rational design of new molecules with desired therapeutic properties, particularly as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.govresearchgate.net

The fundamental principle of QSAR is to correlate molecular descriptors—numerical values that characterize the chemical structure—with observed biological activity. nih.gov These models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govcresset-group.com

In the context of pyridinone derivatives, various QSAR models have been developed using methods such as the k-nearest neighbor (kNN) approach, multiple linear regression (MLR), and artificial neural networks (ANN). nih.govcivilica.com These models typically employ a range of descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices. nih.gov

Physicochemical descriptors: Properties like hydrophobicity (Log P) and molecular polarizability (POL) are often crucial. nih.gov

Quantum chemical descriptors: These are derived from the electronic structure of the molecule and can include total optimized energy of formation. nih.gov

A typical QSAR study on pyridinone inhibitors involves dividing a dataset of compounds with known activities into a training set for model development and a test set for external validation. researchgate.net The predictive power of the resulting models is assessed using statistical metrics like the leave-one-out cross-validated R² (q²) for the training set and the conventional R² for the test set. researchgate.net For instance, successful models for pyridinone HIV-1 inhibitors have achieved q² values between 0.5 and 0.8 and test set R² values exceeding 0.6. researchgate.net

The insights gained from these models guide molecular design. By analyzing the contribution of different descriptors, researchers can identify which structural features are conducive to higher activity. For example, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives revealed that global topological charge indices and the hydrophobicity of certain substituents were key factors controlling their activity as acid pump antagonists. nih.gov This indicates that charge transfer within the molecule and hydrophobic interactions with the receptor are critical for binding. nih.gov Such findings allow for the targeted modification of the this compound scaffold to enhance its potential biological efficacy.

Table 1: Representative Descriptors Used in QSAR Models for Pyridinone Derivatives

| Descriptor Type | Example Descriptors | Relevance to Molecular Activity |

|---|---|---|

| Physicochemical | Log P (Hydrophobicity) | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |

| Molecular Weight (MW) | Relates to the size and bulk of the molecule. cresset-group.com | |

| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential and cell permeability. cresset-group.com | |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecular skeleton. nih.gov |

| Ring Count | Number of cyclic structures within the molecule. cresset-group.com | |

| Electronic | Molecular Polarizability (POL) | Describes the molecule's ability to form instantaneous dipoles, affecting non-covalent interactions. nih.gov |

Thermochemical Calculations and Energetic Profiles

Thermochemical studies provide fundamental data on the stability and reactivity of molecules by quantifying their energetic properties. For pyridone derivatives, experimental techniques like static bomb combustion calorimetry and Calvet microcalorimetry, coupled with theoretical calculations, are used to determine key thermodynamic parameters such as enthalpies of formation and sublimation. researchgate.net

Experimental thermochemical studies on compounds structurally related to this compound, such as pyridine-dicarboxylic acids and their esters, have yielded precise values for their standard molar enthalpies of formation (ΔfH°m). For example, the standard molar enthalpy of formation for gaseous dimethylpyridine-2,6-dicarboxylate was determined to be -(562.4 ± 4.2) kJ·mol⁻¹. researchgate.net This value was derived from its enthalpy of combustion, measured by calorimetry, and its enthalpy of sublimation. researchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT) with functionals like B3LYP, complement experimental findings. researchgate.net These computational methods are used to:

Determine the most stable molecular geometries (energetic minima).

Calculate theoretical enthalpies of formation.

Estimate enthalpies of sublimation, which can be challenging to measure experimentally for all compounds. researchgate.net

A strong correlation between experimental and theoretical results provides confidence in the computational models, allowing for the reliable prediction of thermochemical data for a wider range of molecules. researchgate.net

Energetic profiles, often calculated as a function of specific geometric parameters like dihedral angles, offer insight into conformational preferences and rotational barriers. researchgate.net For substituted arylpyridine derivatives, calculations have shown that the presence of intramolecular hydrogen bonds can significantly stabilize certain conformations over others. researchgate.net For this compound, theoretical calculations could map the potential energy surface related to the rotation of the methyl groups, identifying the most stable rotamers and the energy barriers between them. This information is crucial for understanding its dynamic behavior and how it might fit into a receptor binding site.

Table 2: Experimental Thermochemical Data for Related Pyridine Derivatives at T = 298.15 K

| Compound | State | Method | Standard Molar Enthalpy of Formation (ΔfH°m) / kJ·mol⁻¹ |

|---|---|---|---|

| Pyridine-2,5-dicarboxylic acid | gas | Calorimetry | -(580.6 ± 5.0) researchgate.net |

| Pyridine-2,6-dicarboxylic acid | gas | Calorimetry | -(608.0 ± 6.1) researchgate.net |

| Dimethylpyridine-2,6-dicarboxylate | gas | Calorimetry | -(562.4 ± 4.2) researchgate.net |

Solvation Effects and Intermolecular Interactions in Pyridone Systems

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, whether solvent molecules or other solute molecules. These non-covalent interactions dictate properties like solubility, crystal packing, and biological receptor binding.

The 2-pyridone motif is a classic example of a privileged scaffold in medicinal chemistry, partly due to its ability to act as both a hydrogen bond donor (via the N-H group, though absent in the N-methylated this compound) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov For this compound, the primary hydrogen bond acceptor site is the carbonyl oxygen. The nitrogen atom, being part of the aromatic ring and bonded to a methyl group, has reduced acceptor capability compared to pyridine itself.

Computational and experimental studies on pyridone isomers in aqueous solution reveal that hydrogen bonding significantly influences their properties. nih.gov The water environment can amplify differences in tautomeric equilibria and acidity among isomers due to the intensity of hydrogen bond interactions, which depend on charge localization and steric hindrance. nih.gov For this compound in water, the carbonyl oxygen is expected to form strong hydrogen bonds with water molecules. bibliotekanauki.pl The presence of the methyl groups at positions 1 and 6 may introduce some steric hindrance, potentially influencing the geometry and strength of these interactions compared to unsubstituted 2-pyridone.

In the solid state, these hydrogen bonding capabilities can lead to the formation of extensive one-, two-, or three-dimensional networks, which dictate the crystal architecture. rsc.orgnih.gov The specific arrangement of molecules in the crystal lattice is a balance between forming strong hydrogen bonds and optimizing other non-covalent interactions like π-π stacking.

Charge transfer complexes are formed between an electron donor and an electron acceptor molecule, stabilized by a partial transfer of electronic charge. nih.gov The pyridone ring, being an electron-rich π-system, has the potential to act as an electron donor in such complexes. The formation and stability of these complexes are governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov

Theoretical studies on pyridine derivatives have explored their interactions with various molecules, identifying stable complexes characterized by different types of non-covalent bonds, including chalcogen bonds, tetrel bonds, and π-π stacking interactions. nih.govlibretexts.org These interactions are crucial in understanding molecular recognition and supramolecular assembly. For example, theoretical calculations on pyridine-OCS complexes identified three stable structures, including one characterized by a π-interaction with a binding energy of up to -13.33 kJ/mol. nih.gov

The π-system of the this compound ring can engage in π-π stacking interactions with other aromatic systems. libretexts.orgnih.gov The nature of these interactions can be either face-to-face (sandwich) or offset-stacked, and they play a significant role in the packing of molecules in crystals and in the binding to biological targets like proteins and nucleic acids. libretexts.org

Mixtures of pyridine derivatives with water often exhibit interesting phase behavior, including the phenomenon of a lower critical solution temperature (LCST). This is particularly well-documented for lutidines (dimethylpyridines), which are close structural analogs of this compound. The 2,6-lutidine/water system, for instance, displays a closed-loop phase diagram, meaning it is miscible at both low and high temperatures but phase-separates in an intermediate temperature range. rsc.orgnih.gov

The LCST is the minimum temperature at which the two components are no longer fully miscible. For the 2,6-lutidine/water mixture, the LCST is approximately 307 K (around 34°C) at a lutidine mole fraction of about 0.062. nih.gov This behavior is driven by a delicate balance of enthalpy and entropy. At lower temperatures, hydrogen bonding between water and the pyridine nitrogen helps to keep the mixture homogeneous. As the temperature rises, the entropic cost of ordering water molecules around the hydrophobic methyl groups becomes more significant, favoring the aggregation of lutidine molecules and leading to phase separation. nih.gov

Femtosecond mid-infrared pump-probe spectroscopy studies on these systems have revealed the presence of water molecules with decreased rotational mobility, indicating they are strongly interacting with the lutidine molecules, either through hydrogen bonds to the nitrogen or through interactions with the hydrophobic groups. nih.gov Given the structural similarities, the this compound/water system might be expected to exhibit analogous complex phase behavior, influenced by the interplay of hydrogen bonding to the carbonyl group and hydrophobic hydration around the methyl groups.

Advanced Research Applications and Methodological Contributions of 1,6 Dimethylpyridin 2 One Scaffolds

Design Principles for New Molecular Entities in Drug Discovery Research

The unique structural features of 1,6-dimethylpyridin-2-one make it a valuable building block in the design of new molecular entities for therapeutic purposes. Its utility in drug discovery is multifaceted, ranging from its use as a bioisosteric replacement to its role in modulating complex biological pathways and inhibiting specific enzymes.

Role as Bioisosteric Replacements in Compound Libraries

In medicinal chemistry, the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the pharmacological activity of a compound, is a cornerstone of drug design. Pyridones, including the this compound scaffold, have been recognized as privileged structures in this regard. nih.govfrontiersin.org They can serve as bioisosteres for a variety of functional groups such as amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles. nih.gov

The pyridin-2-one core can mimic the spatial arrangement and electronic properties of a phenyl ring or a carboxamide group, while offering advantages in terms of metabolic stability, solubility, and the ability to form hydrogen bonds. nih.gov For instance, the replacement of a benzene (B151609) ring with a pyridine (B92270) moiety is a common strategy in drug discovery to improve aqueous solubility and introduce a hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets. mdpi.com The incorporation of the this compound scaffold into compound libraries allows for the exploration of a wider chemical space and the generation of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Strategies for Modulating Biological Pathways (e.g., interference with bacterial quorum sensing and iron uptake for biofilm inhibition)

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. A promising strategy to combat biofilm-related infections is to disrupt the underlying biological pathways that govern their formation and maintenance. The this compound scaffold has been instrumental in the development of agents that target bacterial quorum sensing (QS) and iron uptake, two critical processes for biofilm development.

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, leading to the formation of biofilms and the production of virulence factors. Derivatives of 3-hydroxy-1,6-dimethylpyridin-4-one have been designed as dual-acting biofilm inhibitors of Pseudomonas aeruginosa. These compounds have been shown to not only inhibit the QS systems of the bacteria but also to act as iron chelators.

Iron is an essential nutrient for bacterial growth and biofilm formation. By chelating iron, these pyridinone derivatives create an iron-deficient environment, thereby hindering bacterial proliferation and biofilm development. Mechanistic studies have revealed that these compounds can compete with the native siderophore, pyoverdine, for iron uptake. One notable derivative, N-((1,3,6-trimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl)hexanamide, demonstrated significant biofilm inhibitory activity at micromolar concentrations.

| Compound | Target Organism | Mechanism of Action | Biofilm Inhibition (%) at 20 µM |

|---|---|---|---|

| N-((1,3,6-trimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl)hexanamide | Pseudomonas aeruginosa | Quorum Sensing Inhibition & Iron Chelation | 68.67 |

Investigations into Enzyme Inhibitory Mechanisms (e.g., Cholinesterase inhibition through molecular design)

The pyridine scaffold is a key structural feature in many enzyme inhibitors, including those targeting cholinesterases. Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. While direct studies on this compound as a cholinesterase inhibitor are limited, the broader class of pyridine and pyridone derivatives has been extensively investigated for this purpose. nih.govnih.govacs.org

The design of these inhibitors often involves a pyridine or pyridone core that interacts with key residues in the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Structure-activity relationship (SAR) studies of various pyridine derivatives have shown that the nature and position of substituents on the pyridine ring are crucial for inhibitory potency and selectivity. blogspot.com For instance, the introduction of specific functional groups can enhance binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a dual-binding site inhibition mechanism. nih.gov The this compound scaffold, with its defined substitution pattern and potential for further functionalization, represents a promising starting point for the design of novel cholinesterase inhibitors. Molecular modeling and docking studies of related pyridine derivatives have provided valuable insights into the key interactions, such as hydrogen bonding and π-π stacking, that govern their binding to cholinesterases. nih.gov

Contributions to Catalysis Research

Beyond its applications in the life sciences, the dimethylpyridine structure plays a significant role in the field of catalysis, particularly in the characterization of acidic properties of solid catalysts.

Utilizing Dimethylpyridines as Probes for Brønsted Acidity in Heterogeneous Catalysis (e.g., Zeolites, Metal Oxides)

In heterogeneous catalysis, the acidity of solid materials like zeolites and metal oxides is a critical parameter that determines their catalytic activity and selectivity. Dimethylpyridines, such as 2,6-dimethylpyridine (B142122), are widely used as probe molecules to characterize the Brønsted acid sites of these materials. The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom prevents the molecule from interacting with Lewis acid sites, making it a selective probe for Brønsted acidity.

When 2,6-dimethylpyridine adsorbs onto a Brønsted acid site, it becomes protonated, forming the 2,6-dimethylpyridinium ion. This interaction can be monitored using techniques like infrared (IR) spectroscopy. The positions of specific vibrational bands of the protonated species, such as the ν(NH) and ν8a bands, are sensitive to the strength of the Brønsted acid site. A higher ν(NH) wavenumber and a lower ν8a wavenumber are indicative of stronger acidity. This methodology has been successfully applied to rank the Brønsted acid strength of a series of faujasite zeolites and to characterize the weak Brønsted acidity of materials like γ-Al2O3, which is often difficult to detect with other probe molecules.

| Catalyst | Probe Molecule | Spectroscopic Technique | Key Findings |

|---|---|---|---|

| Faujasite Zeolites (e.g., HY, HNaX) | 2,6-Dimethylpyridine | Infrared (IR) Spectroscopy | Correlation between ν(NH) and ν8a band positions and Brønsted acid strength. |

| γ-Alumina (γ-Al2O3) | 2,6-Dimethylpyridine | Infrared (IR) Spectroscopy | Detection and characterization of weak Brønsted acid sites not readily observed with other probes. |

Applications in Agrochemical Research and Plant Biology (referencing related dimethylpyridine derivatives)

The versatility of the dimethylpyridine scaffold extends to the field of agrochemical research, where related derivatives have shown promise as plant growth regulators. Pyridine-based compounds are integral to the development of modern pesticides, including fungicides, insecticides, and herbicides, due to their high efficacy and low toxicity profiles.

Development of Plant Growth Regulators from Dimethylpyridine N-Oxides

The investigation into pyridine derivatives as potential modulators of plant growth has led to significant research into dimethylpyridine N-oxides. These compounds, particularly 2,6-dimethylpyridine N-oxide, have been identified as effective plant growth regulators, capable of enhancing the initial growth phases and boosting both early and total crop yields researchgate.net. Research in this area has been prominent in Eastern Europe, particularly Ukraine, where plant growth regulators based on 2,6-dimethylpyridine N-oxide, known as 'Ivin', and its complex with succinic acid, 'Poteitin', have been developed and are used in agricultural applications mdpi.com.

The primary mode of action of these compounds is centered on their ability to stimulate plant growth and development. Furthermore, they have been shown to increase plant resistance to a variety of adverse environmental conditions and pathogens medved.kiev.ua. This dual-action capability makes them valuable tools in modern agriculture, aiming to improve crop productivity and resilience. When used in conjunction with pesticides, these dimethylpyridine N-oxide derivatives can also mitigate the toxic effects of the agrochemicals on the plants themselves mdpi.com.

Detailed research has been conducted to quantify the effects of these plant growth regulators on various crops. Field experiments have demonstrated their efficacy in improving key agricultural metrics. For instance, studies on chickpea (Cicer arietinum) have shown that the application of these compounds can lead to improved symbiotic parameters, including plant height, nodulation, and nitrogen content, which culminates in a significant increase in grain yield mdpi.com. Similarly, research on sorghum has quantified the positive impact of Ivin on both vegetative growth and reproductive yield indicators researchgate.netbotanyjournals.com.

The following table summarizes the research findings from studies on the application of 2,6-dimethylpyridine N-oxide (Ivin) on different crops.

| Crop (Cultivar) | Treatment | Parameter | Result (% Increase vs. Control) |

| Sorghum (Sorghum bicolor L. cv. Yarona) | Ivin (10⁻⁷ M) | Panicle Length | 13% |

| Sorghum (Sorghum bicolor L. cv. Yarona) | Ivin (10⁻⁷ M) | Grain Fresh Weight | 13% |

| Sweet Sorghum (Sorghum saccharatum (L.) Moench cv. Favorite) | Ivin (10⁻⁷ M) | Panicle Length | 17% |

| Chickpea (Cicer arietinum) | Inoculation with Mesorhizobium sp. Cicer | Grain Yield | 9.6% |

Data sourced from studies on the effects of dimethylpyridine N-oxides on crop growth and yield researchgate.netmdpi.com.

Q & A

Basic: What are the key synthetic routes for preparing 1,6-Dimethylpyridin-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization or condensation reactions. For example, derivatives like 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Optimization includes:

- Temperature control : Reactions often require precise heating (e.g., 80–100°C) to avoid side products.

- Catalyst selection : Use of palladium catalysts or Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Yield optimization may involve adjusting molar ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- NMR (¹H/¹³C) : Assign peaks based on substituent effects. For instance, methyl groups at positions 1 and 6 appear as singlets (δ 2.3–2.5 ppm in ¹H NMR) due to restricted rotation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 390.86 g/mol for derivatives) with <5 ppm error .

- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends.

Cross-validate data with computational tools (e.g., Gaussian for predicted spectra) to resolve ambiguities .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example:

- Electrophilicity Index : Quantifies susceptibility to nucleophilic attack.

- Transition State Analysis : Identifies energy barriers for pathways (e.g., SN2 vs. SN1).

Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .

Advanced: What strategies resolve contradictions in biological activity data for pyridin-2-one derivatives?

Methodological Answer:

Address discrepancies through:

- Dose-Response Reassessment : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation skews activity .

- Structural-Activity Relationship (SAR) Refinement : Compare analogs (e.g., 1,6-dimethyl vs. 1-phenyl substitutions) to isolate critical functional groups. Triangulate data from enzymatic assays (e.g., IC₅₀) and cell-based models .

Methodological: How to design experiments to assess the stability of this compound under physiological conditions?

Methodological Answer:

- Buffer Compatibility : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2), and intestinal fluid (pH 6.8) at 37°C.

- Sampling Intervals : Analyze degradation at 0, 6, 12, 24, and 48 hours via LC-MS.

- Light/Oxygen Sensitivity : Test under UV light (λ = 254 nm) and anaerobic vs. aerobic conditions.

Use kinetic modeling (e.g., first-order decay) to calculate half-life .

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

Challenges include:

- Racemization Risk : Basic conditions during synthesis may epimerize stereocenters. Use low-temperature (<0°C) reactions or chiral auxiliaries.

- Chiral Resolution : Employ techniques like chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated kinetic separation).

- Asymmetric Catalysis : Test chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps. Confirm enantiopurity via polarimetry or X-ray crystallography .

Basic: What are the common impurities in this compound synthesis, and how are they controlled?

Methodological Answer:

Typical impurities include:

- Unreacted Starting Materials : Monitor via TLC (Rf comparison).

- Oxidation Byproducts : Use antioxidants (e.g., BHT) or inert atmospheres during synthesis.

- Dimerization Products : Mitigate via dilution techniques or steric hindrance.

Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE), to optimize purification (e.g., gradient elution in HPLC) .

Advanced: How can researchers validate the biological target engagement of this compound derivatives?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to purified target proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after heating.

- RNA Interference (RNAi) : Knock down putative targets to see if compound efficacy diminishes.

Cross-reference with transcriptomic/proteomic datasets to identify off-target effects .

Methodological: What statistical approaches are suitable for analyzing dose-dependent effects of this compound in vitro?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare multiple concentrations (e.g., Tukey’s HSD for pairwise differences).

- Hill Slope Analysis : Assess cooperativity in binding assays.

Validate assumptions (e.g., normality via Shapiro-Wilk test) and report confidence intervals .

Advanced: How can cryo-EM or X-ray crystallography elucidate the binding mode of this compound with proteins?

Methodological Answer:

- Co-crystallization : Soak protein crystals in compound solutions (1–10 mM) and collect diffraction data (≤2.0 Å resolution).

- Cryo-EM Grid Preparation : Use ultra-thin carbon grids and vitrification for membrane-bound targets.

- Density Map Analysis : Software like Phenix or Coot models compound interactions (e.g., hydrogen bonds with active-site residues). Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.